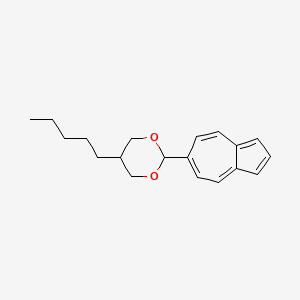
2-(Azulen-6-yl)-5-pentyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azulen-6-yl)-5-pentyl-1,3-dioxane is an organic compound that features an azulene moiety attached to a dioxane ring. Azulene is known for its deep blue color and aromatic properties, making it an interesting subject in organic chemistry. The compound’s unique structure allows it to participate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azulen-6-yl)-5-pentyl-1,3-dioxane typically involves the Stille cross-coupling reaction. This method uses organotin reagents derived from azulenes, such as 6-(tri-n-butylstannyl)azulene, which are prepared by Pd(0)-catalyzed direct stannylation of 6-bromoazulenes with bis(tri-n-butyltin) . The reaction conditions often involve palladium catalysts and various organic electrophiles to form carbon-carbon bonds efficiently.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The scalability of the Stille cross-coupling reaction makes it suitable for industrial applications.
化学反応の分析
Types of Reactions
2-(Azulen-6-yl)-5-pentyl-1,3-dioxane can undergo various types of chemical reactions, including:
Oxidation: The azulene moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the azulene ring, affecting its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the azulene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azulene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the azulene ring.
科学的研究の応用
2-(Azulen-6-yl)-5-pentyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic electronic materials and sensors.
作用機序
The mechanism of action of 2-(Azulen-6-yl)-5-pentyl-1,3-dioxane involves its interaction with molecular targets through its azulene moiety. The azulene ring’s aromaticity and electronic properties enable it to participate in various biochemical pathways. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
Azulene: The parent compound, known for its aromatic properties and deep blue color.
Guaiazulene: A derivative of azulene with additional methyl and isopropyl groups.
Vetivazulene: Another azulene derivative found in natural sources like vetiver oil.
Uniqueness
2-(Azulen-6-yl)-5-pentyl-1,3-dioxane is unique due to the presence of both the azulene and dioxane moieties. This combination imparts distinct electronic and structural properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
188819-51-4 |
|---|---|
分子式 |
C19H24O2 |
分子量 |
284.4 g/mol |
IUPAC名 |
2-azulen-6-yl-5-pentyl-1,3-dioxane |
InChI |
InChI=1S/C19H24O2/c1-2-3-4-6-15-13-20-19(21-14-15)18-11-9-16-7-5-8-17(16)10-12-18/h5,7-12,15,19H,2-4,6,13-14H2,1H3 |
InChIキー |
XWHJMQJKWHYFRW-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1COC(OC1)C2=CC=C3C=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]-](/img/structure/B14251798.png)
![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
![2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14251809.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)
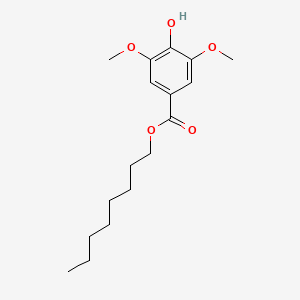
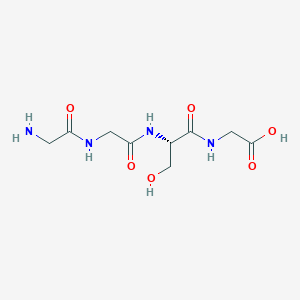
![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)

![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide](/img/structure/B14251854.png)
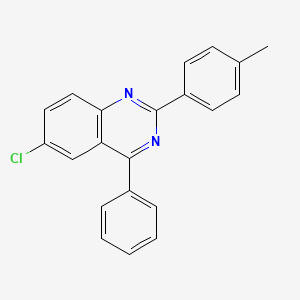
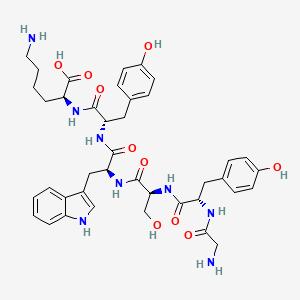
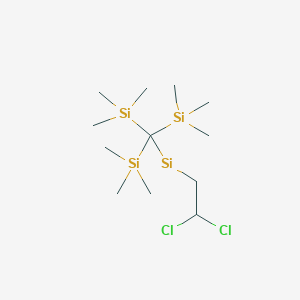
![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)
